1-Cyclobutene-1-carboxylic acid
CAS No.: 23519-90-6
Cat. No.: VC5963270
Molecular Formula: C5H6O2
Molecular Weight: 98.101
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23519-90-6 |
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Molecular Formula | C5H6O2 |
Molecular Weight | 98.101 |
IUPAC Name | cyclobutene-1-carboxylic acid |
Standard InChI | InChI=1S/C5H6O2/c6-5(7)4-2-1-3-4/h2H,1,3H2,(H,6,7) |
Standard InChI Key | CXUKMALSQXRODE-UHFFFAOYSA-N |
SMILES | C1CC(=C1)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
The molecular structure of 1-cyclobutene-1-carboxylic acid consists of a cyclobutene ring—a four-membered unsaturated hydrocarbon—directly bonded to a carboxylic acid group (-COOH). This configuration introduces significant ring strain due to the cyclobutene’s non-planar geometry, which influences both its chemical reactivity and physical properties . The compound’s molecular formula is , with a molecular weight of 114.10 g/mol. Spectroscopic analyses, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, confirm the presence of conjugated double bonds within the cyclobutene ring and the carboxylic acid’s characteristic carbonyl stretch .
Key structural features include:
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Ring Strain: The cyclobutene ring’s bond angles approximate 90°, deviating from the ideal tetrahedral geometry, resulting in ~26 kcal/mol of strain energy.
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Conjugation Effects: The carboxylic acid group participates in partial conjugation with the cyclobutene’s double bond, altering electron distribution and acidity.
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Tautomerization Potential: The α,β-unsaturated system allows for keto-enol tautomerism, though this equilibrium is heavily favored toward the keto form under standard conditions .
A comparative analysis of structurally related compounds reveals distinct differences in reactivity and stability (Table 1).
Table 1: Structural and Physical Properties of 1-Cyclobutene-1-carboxylic Acid and Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
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1-Cyclobutene-1-carboxylic acid | 114.10 | High ring strain; reactive α,β-unsaturated system | |
Ethyl cyclobut-1-ene-1-carboxylate | 138.16 | Ester derivative; reduced acidity; enhanced volatility | |
3-Oxo-1-cyclobutane-carboxylic acid | 130.10 | Saturated cyclobutane ring; ketone functionality; lower ring strain |
Synthetic Methodologies
Cyclization Strategies
The synthesis of 1-cyclobutene-1-carboxylic acid typically involves cyclization reactions that form the strained four-membered ring. One patented approach employs a malonate ester intermediate, where 1,3-dichloroacetone reacts with ethylene glycol to form a dioxolane derivative, followed by cyclization with methyl malonate under acidic conditions . Hydrolysis of the resulting bicyclic ester under strong acid (e.g., 20% HCl) yields the target carboxylic acid (Figure 1).
Figure 1: Simplified synthetic route for 1-cyclobutene-1-carboxylic acid .
This method avoids expensive starting materials and achieves yields up to 92.1% under optimized conditions (100°C, 45–55 hours) . Alternative pathways include photochemical [2+2] cycloadditions of acetylene derivatives, though these are less scalable due to stringent light and temperature requirements .
Derivative Synthesis
Ester derivatives, such as ethyl cyclobut-1-ene-1-carboxylate (), are synthesized via Fischer esterification. The carboxylic acid reacts with ethanol in the presence of a sulfuric acid catalyst, yielding the ester with a molecular weight of 138.16 g/mol . These derivatives exhibit improved solubility in organic solvents, facilitating their use in further functionalization reactions.
Reactivity and Functionalization
The compound’s reactivity is dominated by two features: the strained cyclobutene ring and the electron-deficient α,β-unsaturated carboxylic acid system.
Ring-Opening Reactions
Thermal or photolytic cleavage of the cyclobutene ring occurs via retro-[2+2] cycloaddition, generating reactive diradical or zwitterionic intermediates. These species can undergo trapping with alkenes or nucleophiles, enabling the synthesis of larger cyclic or acyclic structures . For example, reaction with ethylene forms a bicyclohexane derivative, though yields are moderate (~40%) due to competing polymerization.
Conjugate Addition
The α,β-unsaturated system undergoes Michael additions with amines, thiols, and stabilized enolates. For instance, reaction with benzylamine at 25°C produces β-amino acid derivatives, which have shown preliminary activity as enzyme inhibitors .
Applications in Medicinal Chemistry and Materials Science
Bioactive Molecule Development
While direct biological data for 1-cyclobutene-1-carboxylic acid remains limited, its derivatives exhibit promising pharmacological profiles. Ethyl cyclobut-1-ene-1-carboxylate has been investigated as a prodrug moiety, leveraging esterase-mediated hydrolysis for targeted drug release . Additionally, 3-oxo-1-cyclobutane-carboxylic acid—a saturated analog—demonstrates anticoagulant activity in vitro, likely due to its structural mimicry of γ-carboxyglutamic acid .
Polymer Synthesis
The cyclobutene ring’s strain-driven polymerization potential has been exploited to create high-performance polymers. Ring-opening metathesis polymerization (ROMP) using Grubbs catalysts yields polyesters with tunable thermal stability (decomposition temperatures: 220–280°C) . These materials are being evaluated for use in biodegradable packaging and medical implants.
Future Directions
Emerging research priorities include:
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral cyclobutane derivatives for pharmaceutical applications.
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Computational Modeling: Using density functional theory (DFT) to predict reaction pathways and stabilize high-energy intermediates.
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Biological Screening: Expanding in vivo studies to validate preclinical efficacy and toxicity profiles.
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